molecular formula C22H29NS B14533573 2-Methyl-1-{3-[(4-methylphenyl)sulfanyl]-3-phenylpropyl}piperidine CAS No. 62663-47-2

2-Methyl-1-{3-[(4-methylphenyl)sulfanyl]-3-phenylpropyl}piperidine

Cat. No.: B14533573
CAS No.: 62663-47-2
M. Wt: 339.5 g/mol
InChI Key: QRDZXLXJOXPIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-{3-[(4-methylphenyl)sulfanyl]-3-phenylpropyl}piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a phenylpropyl group and a sulfanyl group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-{3-[(4-methylphenyl)sulfanyl]-3-phenylpropyl}piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the phenyl ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-{3-[(4-methylphenyl)sulfanyl]-3-phenylpropyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the phenyl ring or the piperidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aromatic rings or piperidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Methyl-1-{3-[(4-methylphenyl)sulfanyl]-3-phenylpropyl}piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-{3-[(4-methylphenyl)sulfanyl]-3-phenylpropyl}piperidine involves its interaction with specific molecular targets. The sulfanyl group can form interactions with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-{3-[(4-chlorophenyl)sulfanyl]-3-phenylpropyl}piperidine: Similar structure but with a chlorine substituent.

    2-Methyl-1-{3-[(4-methoxyphenyl)sulfanyl]-3-phenylpropyl}piperidine: Contains a methoxy group instead of a methyl group.

Uniqueness

2-Methyl-1-{3-[(4-methylphenyl)sulfanyl]-3-phenylpropyl}piperidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the sulfanyl group attached to a methylphenyl moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

CAS No.

62663-47-2

Molecular Formula

C22H29NS

Molecular Weight

339.5 g/mol

IUPAC Name

2-methyl-1-[3-(4-methylphenyl)sulfanyl-3-phenylpropyl]piperidine

InChI

InChI=1S/C22H29NS/c1-18-11-13-21(14-12-18)24-22(20-9-4-3-5-10-20)15-17-23-16-7-6-8-19(23)2/h3-5,9-14,19,22H,6-8,15-17H2,1-2H3

InChI Key

QRDZXLXJOXPIKP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCC(C2=CC=CC=C2)SC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.